Ginsenoside Rh1
Overview
Description
Ginsenoside Rh1 is a triterpene saponin originally found in species of Panax (ginseng) that exhibits neuroprotective, cognition enhancing, anti-obesity, anti-inflammatory, antioxidative, anti-metastatic, and anti-allergic activities . It enhances memory and learning, increasing neuronal survival in vivo .
Synthesis Analysis
Ginsenosides are synthesized from the assembly of two farnesyl diphosphate (FPP) molecules. Each molecule of FPP is in turn the product of two molecules of dimethylallyl diphosphate and two molecules of isopentenyl diphosphate (IPP) . The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units .
Molecular Structure Analysis
Ginsenoside Rh1 is classified as a member of the dammarane family. The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . The molecular weight of Ginsenoside Rh1 is 638.87 and its molecular formula is C36H62O9 .
Chemical Reactions Analysis
The hydrolysis mode of ginsenoside Rb1 by β-glucosidases can be classified into the C3 pattern and C20 pattern based on the specificity of β-glucosidases for the glycosyl moieties linked to C-3 and C-20 of ginsenoside Rb1 .
Scientific Research Applications
Neurological Disorders
Ginsenoside Rh1 has shown strong pharmacological activities in the nervous system . It has protective effects on nerve cells, improves resistance to neuronal injury, modulates neural activity, and resists cerebral ischemia/reperfusion injury . It also improves brain damage after eclampsia hemorrhage and memory and cognitive deficits .
Alzheimer’s Disease
Ginsenoside Rh1 has been found to be effective in the treatment of Alzheimer’s disease (AD). It improves memory and cognitive deficits, which are common symptoms of AD . In a study, Ginsenoside Rh1 was observed to attenuate β-amyloid induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway .
Vascular Dementia
Ginsenoside Rh1 has been used in the treatment of vascular dementia. It improves memory and cognitive deficits, which are common symptoms of this condition .
Anxiety and Pain
Ginsenoside Rh1 has been found to alleviate anxiety and pain . It inhibits ionic-like behavior, which can help in the management of these conditions .
Anti-Inflammatory Effects
Ginsenoside Rh1 has potent anti-inflammatory characteristics . This makes it useful in the treatment of various inflammatory conditions.
Antioxidant Effects
Ginsenoside Rh1 has strong antioxidant effects . This makes it beneficial in combating oxidative stress, which is implicated in various diseases.
Immunomodulatory Effects
Ginsenoside Rh1 has immunomodulatory effects . This means it can modulate the immune response, which can be beneficial in the treatment of various immune-related conditions.
Cytotoxic Effects
The cytotoxic effects of Ginsenoside Rh1 are dependent on different types of cell lines . This suggests potential applications in cancer treatment, where cytotoxic agents are often used to kill cancer cells.
Mechanism of Action
Target of Action
Ginsenoside Rh1, a primary active component of ginseng, has been shown to interact with various targets. It has been reported to modulate multiple physiological activities via interactions with steroidal receptors . Ginsenoside Rh1 also acts through estrogen receptors (ER) and interacts with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . It has been suggested that the epidermal growth factor receptor (EGFR) and activator of transcription 1 (STAT1) may be key proteins in its action .
Mode of Action
Ginsenoside Rh1 exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to attenuate β-amyloid induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway . It also suppresses the expression of inducible nitric oxide synthase gene in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .
Biochemical Pathways
Ginsenoside Rh1 affects several biochemical pathways. It has been reported to regulate hepatocyte metabolism through ECM–Receptor and the PI3K-AKT pathway . It also activates the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells , and suppresses inducible nitric oxide synthase gene expression in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .
Pharmacokinetics
The pharmacokinetics of Ginsenoside Rh1 involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the absorption of Ginsenoside Rh1 is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside Rh1 is quickly cleared from the body .
Result of Action
Ginsenoside Rh1 has been shown to have potent anti-inflammatory, antioxidant, and immunomodulatory effects . It also has positive effects on the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .
Action Environment
The action of Ginsenoside Rh1 can be influenced by various environmental factors. For instance, it has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells . This suggests that the presence of amyloid-β, a protein associated with Alzheimer’s disease, can influence the action of Ginsenoside Rh1. Furthermore, Ginsenoside Rh1 might be an efficacious therapeutic agent for Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQNTCRNSXYLAH-RFCGZQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979245 | |
Record name | Ginsenoside Rh1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rh1 | |
CAS RN |
63223-86-9 | |
Record name | Ginsenoside Rh1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63223-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rh1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063223869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rh1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63223-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GINSENOSIDE RH1, (20S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBR6F7G8FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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